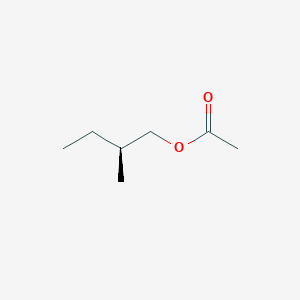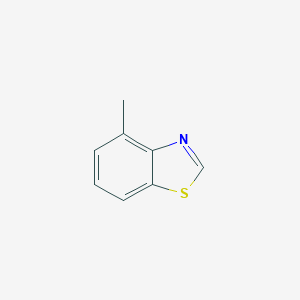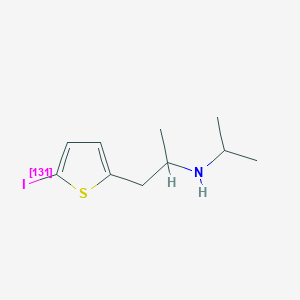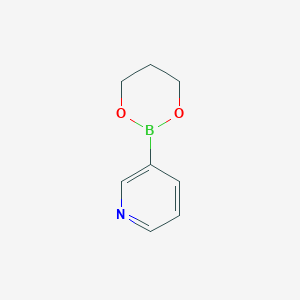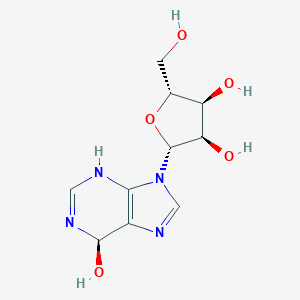
6-Hydroxyl-1,6-dihydropurine ribonucleoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyl-1,6-dihydropurine ribonucleoside (6-OH-dPr) is a modified nucleoside that has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. This compound is a derivative of adenosine, which is a building block of RNA and DNA. The unique chemical structure of 6-OH-dPr makes it an attractive target for drug development, as it has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-Hydroxyl-1,6-dihydropurine ribonucleoside is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in RNA and DNA synthesis. This inhibition can lead to a range of biochemical and physiological effects, including cell cycle arrest, apoptosis, and immune modulation.
Biochemische Und Physiologische Effekte
6-Hydroxyl-1,6-dihydropurine ribonucleoside has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 6-Hydroxyl-1,6-dihydropurine ribonucleoside an attractive target for drug development, as it has the potential to be used as a therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside in lab experiments is its ability to selectively target enzymes involved in RNA and DNA synthesis, making it a useful tool for studying these processes. However, one limitation of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-Hydroxyl-1,6-dihydropurine ribonucleoside, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the investigation of its mechanisms of action. Additionally, research could be focused on the development of new analogs of 6-Hydroxyl-1,6-dihydropurine ribonucleoside with improved pharmacological properties and reduced toxicity.
Synthesemethoden
The synthesis of 6-Hydroxyl-1,6-dihydropurine ribonucleoside can be achieved through several different methods, including chemical synthesis and enzymatic conversion. One commonly used method involves the conversion of adenosine to 6-Hydroxyl-1,6-dihydropurine ribonucleoside using the enzyme adenosine deaminase. Another method involves the use of chemical reagents to modify the structure of adenosine, resulting in the formation of 6-Hydroxyl-1,6-dihydropurine ribonucleoside.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyl-1,6-dihydropurine ribonucleoside has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. One area of research has focused on the use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a tool for studying the mechanisms of RNA and DNA synthesis. Other research has explored the potential use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
Eigenschaften
CAS-Nummer |
136315-04-3 |
|---|---|
Produktname |
6-Hydroxyl-1,6-dihydropurine ribonucleoside |
Molekularformel |
C10H14N4O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[(6R)-6-hydroxy-3,6-dihydropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,9-10,15-18H,1H2,(H,11,12)/t4-,6-,7-,9-,10-/m1/s1 |
InChI-Schlüssel |
WGRXVKRHIMUTPD-HRNNJVHXSA-N |
Isomerische SMILES |
C1=N[C@@H](C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Andere CAS-Nummern |
136315-04-3 |
Synonyme |
6-hydroxyl-1,6-dihydropurine ribonucleoside HDHPR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



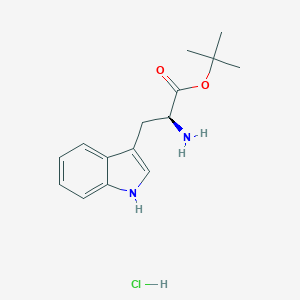
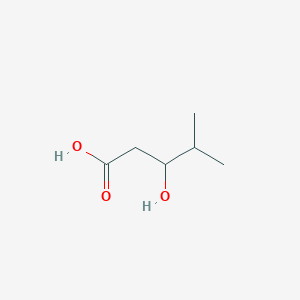
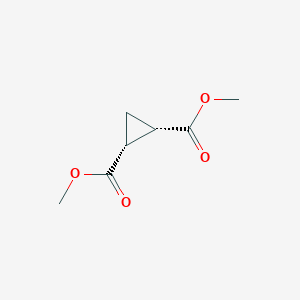
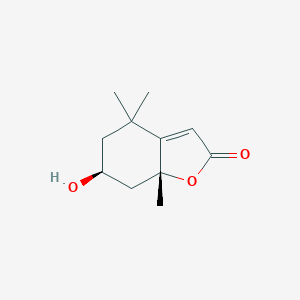
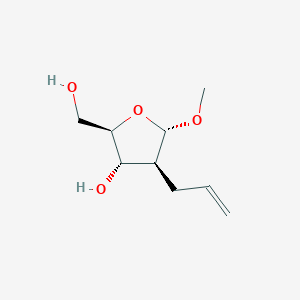
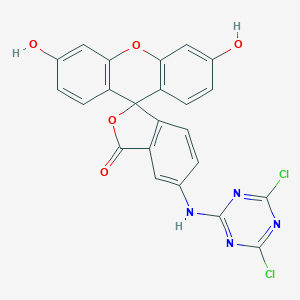
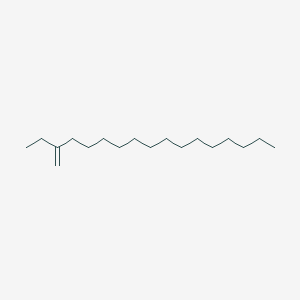
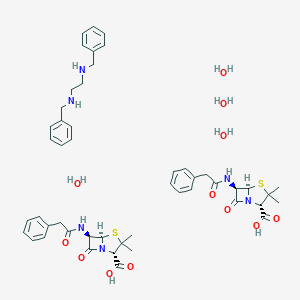
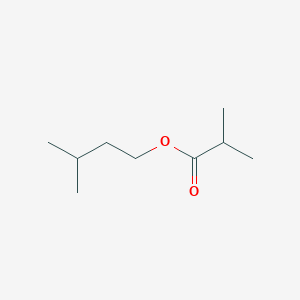
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
